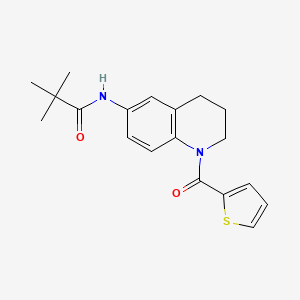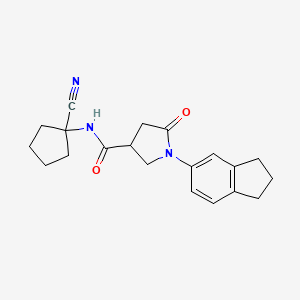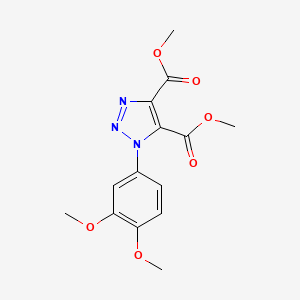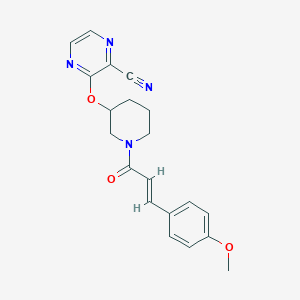![molecular formula C12H18N2O2 B3014821 Tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate CAS No. 2287311-15-1](/img/structure/B3014821.png)
Tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a unique scaffold that is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity .
Vorbereitungsmethoden
The synthesis of Tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate can be achieved through various synthetic routes. One common method involves a multicomponent reaction (MCR) strategy, which is efficient for constructing complex molecules. For instance, a one-pot four-component condensation reaction involving 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, an amine, an isocyanide, and sodium azide in methanol at room temperature can yield the desired compound . This method is advantageous due to its simplicity, high yield, and atom economy.
Analyse Chemischer Reaktionen
Tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: It has potential therapeutic applications due to its biological activities, such as antimicrobial, anti-inflammatory, and antitumor properties.
Wirkmechanismus
The mechanism of action of Tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine: This compound shares the same core structure but lacks the tert-butyl ester group, which can affect its reactivity and biological activity.
Pyrrolo[1,2-a]pyrazine derivatives: These compounds have variations in their substituents, leading to different chemical and biological properties
Eigenschaften
IUPAC Name |
tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)10-5-4-9-8-13-6-7-14(9)10/h4-5,13H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDZZFHMOLNVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C2N1CCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-(4-Methylpiperidin-1-yl)-2-oxoethyl] 4-(prop-2-enoylamino)benzoate](/img/structure/B3014739.png)
![ethyl 2-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3014744.png)

![3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B3014746.png)

![2-[[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B3014748.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-acetamido-5-methylphenyl)amino]acetamide](/img/structure/B3014751.png)

![1,3,5-trimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B3014754.png)


![3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]sulfanylpropanoic acid](/img/structure/B3014760.png)

